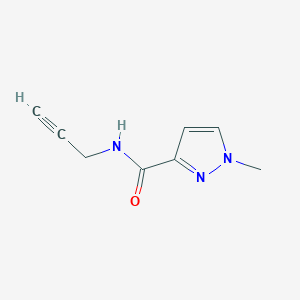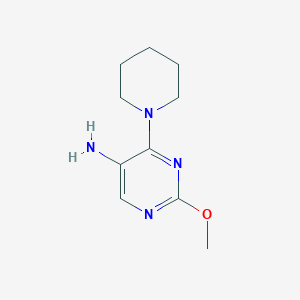
2-Methoxy-4-(piperidin-1-yl)pyrimidin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-4-(piperidin-1-yl)pyrimidin-5-amine is a heterocyclic compound that contains a pyrimidine ring substituted with a methoxy group at the 2-position, a piperidine ring at the 4-position, and an amine group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-(piperidin-1-yl)pyrimidin-5-amine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.
Substitution Reactions: The methoxy group can be introduced at the 2-position through nucleophilic substitution reactions using methanol and a suitable base.
Piperidine Introduction: The piperidine ring can be attached to the 4-position through a nucleophilic substitution reaction using piperidine and a suitable leaving group.
Amine Group Introduction: The amine group at the 5-position can be introduced through a reduction reaction of a nitro precursor or through direct amination.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis equipment to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-(piperidin-1-yl)pyrimidin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or piperidine positions using suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
2-Methoxy-4-(piperidin-1-yl)pyrimidin-5-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its activity against certain enzymes and receptors.
Biological Research: It is used in studies involving cell signaling pathways and molecular interactions.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-(piperidin-1-yl)pyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-(morpholin-1-yl)pyrimidin-5-amine: Similar structure with a morpholine ring instead of a piperidine ring.
2-Methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-amine: Similar structure with a pyrrolidine ring instead of a piperidine ring.
Uniqueness
2-Methoxy-4-(piperidin-1-yl)pyrimidin-5-amine is unique due to its specific substitution pattern, which can confer distinct biological activity and chemical reactivity compared to other similar compounds. The presence of the piperidine ring can influence its binding affinity and selectivity for certain molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H16N4O |
|---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
2-methoxy-4-piperidin-1-ylpyrimidin-5-amine |
InChI |
InChI=1S/C10H16N4O/c1-15-10-12-7-8(11)9(13-10)14-5-3-2-4-6-14/h7H,2-6,11H2,1H3 |
InChI Key |
SMPQZRNJSRSEJL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C(=N1)N2CCCCC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


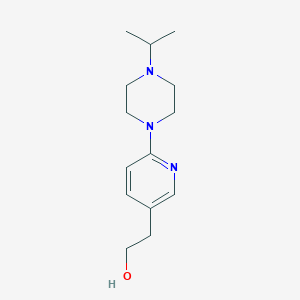

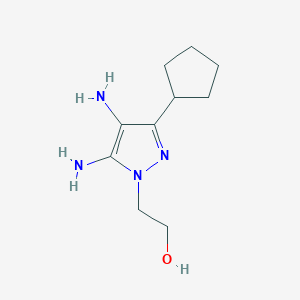



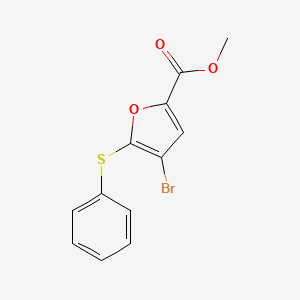
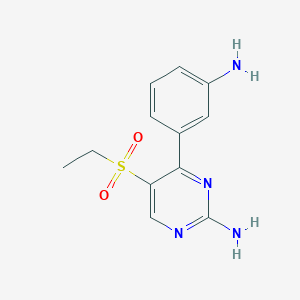


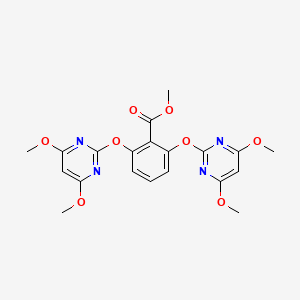
![2-(5-Oxo-7-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid](/img/structure/B11791228.png)

